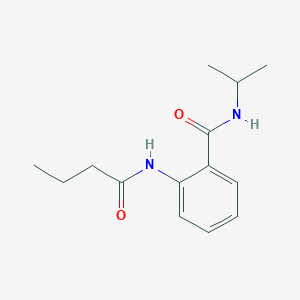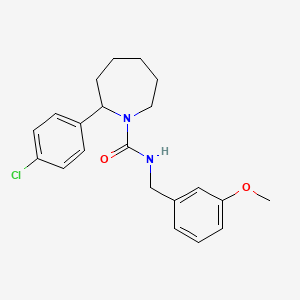![molecular formula C18H19N3O4 B4510016 5-[(4-acetyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B4510016.png)
5-[(4-acetyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
Description
5-[(4-acetyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the subject of various studies due to its interesting structure and potential applications. It belongs to a class of compounds known as piperazine-2,5-diones.
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves Dieckmann cyclization processes. Dieckmann cyclization (NaH, THF) of substructures, where the terminal methylene adjacent to nitrogen closes onto the carbonyl group of the phenyl carbamate unit at the other end of the chain, is a key step (Aboussafy & Clive, 2012). Additionally, the organic crystal engineering of piperazine-2,5-diones involves synthesizing the title compound from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
The molecular structure of piperazine-2,5-diones, including derivatives, often involves complex conformations. For instance, the crystal structure of the threo-1-acetyl compound shows the side chain in the EN conformation, with the ring system being almost planar (Elix et al., 1986). Additionally, studies on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] have provided insights into the molecular structure of similar compounds (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine-2,5-diones are known for their role in various chemical reactions. For example, they are used in Diels-Alder cycloadditions, serving as starting materials for reactions with alkenes and alkynes to the piperazine ring (Jin, Wessig, & Liebscher, 2001).
Physical Properties Analysis
The physical properties of such compounds are often studied through crystal engineering, involving crystallization techniques and single-crystal X-ray analysis to determine polymorphic forms (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of piperazine-2,5-diones can be complex. They often involve interactions such as hydrogen bonding and are subject to study using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. These properties are crucial in understanding the reactivity and potential applications of these compounds (Weatherhead-Kloster et al., 2005).
properties
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-cyclopropylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(22)19-6-8-20(9-7-19)16(23)12-2-5-14-15(10-12)18(25)21(17(14)24)13-3-4-13/h2,5,10,13H,3-4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDYGPRZMSAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4509937.png)
![3-{3-[4-(2,4-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B4509941.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4509942.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4509953.png)
![N-(3-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509961.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B4509963.png)
![4-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4509969.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509977.png)
![1-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4509981.png)


![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4510011.png)
![N-1,3-benzothiazol-2-yl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510023.png)